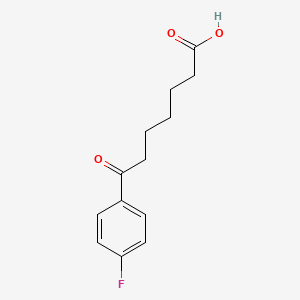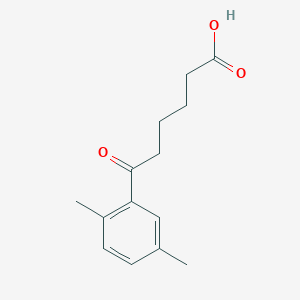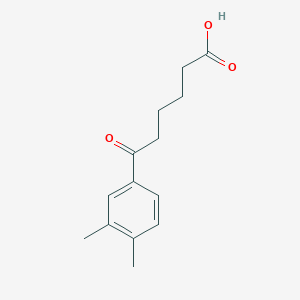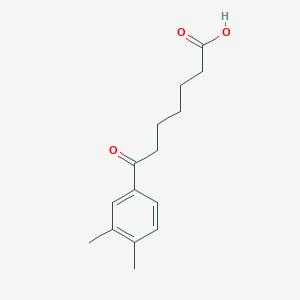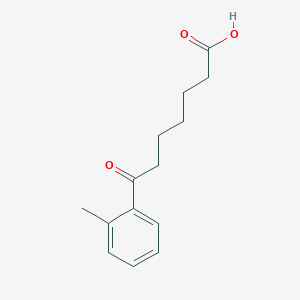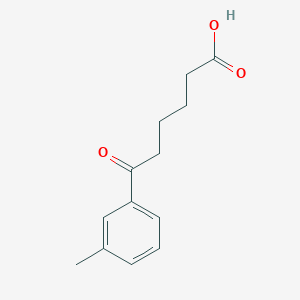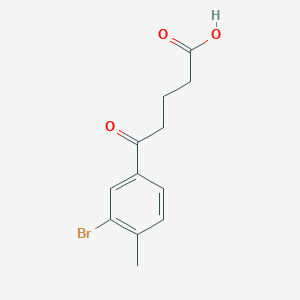
5-(3-Brom-4-methylphenyl)-5-oxovaleriansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(3-Bromo-4-methylphenyl)-5-oxovaleric acid” is an organic compound containing a bromine atom, a methyl group, and a carboxylic acid group. The presence of these functional groups can influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the bromine atom, the methyl group, and the carboxylic acid group. These groups could impact the compound’s shape, polarity, and reactivity .Chemical Reactions Analysis
The bromine atom and the carboxylic acid group in this compound are likely to be reactive sites. The bromine could potentially undergo substitution reactions, while the carboxylic acid group could participate in acid-base reactions or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a bromine atom could increase the compound’s density and boiling point, while the carboxylic acid group could enable the compound to participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Synthese von Biphenylamiden
Diese Verbindung wurde bei der Synthese von Biphenylamiden verwendet . Biphenylamide sind eine Klasse organischer Verbindungen, die potenzielle Anwendungen in verschiedenen Bereichen haben, darunter die pharmazeutische Chemie und die Materialwissenschaften.
Synthese von 2-Benzazepin-4-essigsäure-Derivaten
Sie wurde auch bei der Synthese von 2-Benzazepin-4-essigsäure-Derivaten verwendet . Diese Derivate sind dafür bekannt, eine breite Palette biologischer Aktivitäten aufzuweisen, darunter entzündungshemmende, krampflösende und krebshemmende Eigenschaften.
Analogon eines GPIIb/IIIa-Antagonisten
Die Verbindung dient als Analogon des potenten, nicht-peptidischen GPIIb/IIIa-Antagonisten . GPIIb/IIIa-Antagonisten sind eine Klasse von Medikamenten, die die Thrombozytenaggregation verhindern und zur Behandlung von akuten Koronarsyndromen und während der perkutanen Koronarintervention eingesetzt werden.
Synthese von O-Spiro-C-Aryl-Glucosiden
Sie wurde bei der Synthese von O-Spiro-C-Aryl-Glucosiden verwendet . Diese Verbindungen sind für ihre antidiabetische Aktivität bekannt und werden zur Behandlung von Typ-2-Diabetes eingesetzt.
Katalysator
Die Verbindung wird als Katalysator verwendet . In der Chemie sind Katalysatoren Stoffe, die die Geschwindigkeit einer chemischen Reaktion erhöhen, ohne selbst eine dauerhafte chemische Veränderung zu erfahren.
Petrochemisches Additiv
Sie wird auch als petrochemisches Additiv verwendet . Additive sind Stoffe, die Produkten wie Ölen, Brennstoffen und Schmiermitteln zugesetzt werden, um deren Leistung zu verbessern.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(3-bromo-4-methylphenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-8-5-6-9(7-10(8)13)11(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQYIFPSTDECKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645379 |
Source


|
| Record name | 5-(3-Bromo-4-methylphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898767-16-3 |
Source


|
| Record name | 3-Bromo-4-methyl-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Bromo-4-methylphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







